1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl-
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Overview
Description
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- is a fluorinated organic compound with the molecular formula C19H26F6O2. This compound is known for its unique chemical structure, which includes both fluorinated and hydrocarbon chains. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- typically involves multi-step organic reactions. One common method includes the reaction of 1,3-butanediol with fluorinated reagents under controlled conditions. Industrial production often employs advanced techniques such as catalytic hydrogenation and fluorination to achieve high yields and purity .
Chemical Reactions Analysis
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: The fluorinated groups in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various fluorinated alcohols, ketones, and carboxylic acids.
Scientific Research Applications
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups in the compound enhance its binding affinity to these targets, leading to specific biochemical effects. The pathways involved often include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- can be compared with other similar compounds, such as:
1,3-Butanediol, 4,4,4-trifluoro-3-(trifluoromethyl): This compound has a similar fluorinated structure but lacks the octyl group, making it less hydrophobic.
4,4,4-Trifluoro-1-phenyl-3-(trifluoromethyl)-1,3-butanediol:
1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl: The presence of a chlorophenyl group in this compound provides different reactivity and biological activity compared to the octyl-substituted compound.
Properties
CAS No. |
34848-29-8 |
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Molecular Formula |
C19H26F6O2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-octyl-1-phenyl-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C19H26F6O2/c1-2-3-4-5-6-10-13-15(16(26)14-11-8-7-9-12-14)17(27,18(20,21)22)19(23,24)25/h7-9,11-12,15-16,26-27H,2-6,10,13H2,1H3 |
InChI Key |
DQWOHLVEMFFEKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(C1=CC=CC=C1)O)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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